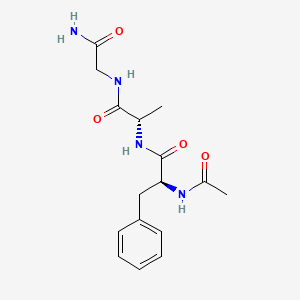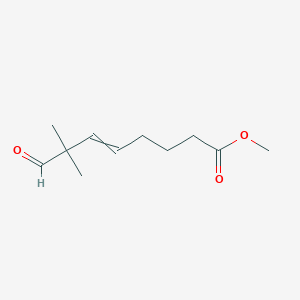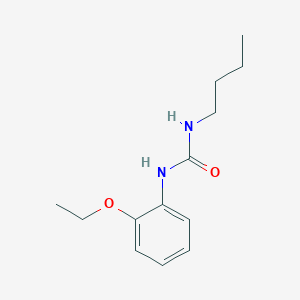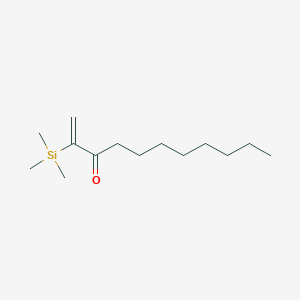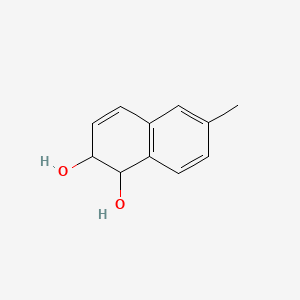
4,4'-Dibromo-3,3'-dichloro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dibromo-3,3’-dichloro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to the biphenyl structure The molecular formula of 4,4’-Dibromo-3,3’-dichloro-1,1’-biphenyl is C12H6Br2Cl2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-3,3’-dichloro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the bromination and chlorination of biphenyl. The reaction typically requires the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Dibromo-3,3’-dichloro-1,1’-biphenyl may involve large-scale bromination and chlorination processes. These processes are carried out in reactors equipped with appropriate safety measures to handle the reactive halogen gases. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dibromo-3,3’-dichloro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with different oxidation states.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form biphenyl with fewer halogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield biphenyl derivatives with different functional groups, while oxidation and reduction reactions can produce biphenyl compounds with varying degrees of halogenation.
Wissenschaftliche Forschungsanwendungen
4,4’-Dibromo-3,3’-dichloro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other biphenyl derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-Dibromo-3,3’-dichloro-1,1’-biphenyl involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dibromo-1,1’-biphenyl: Similar structure but lacks the chlorine atoms.
4,4’-Dichloro-1,1’-biphenyl: Similar structure but lacks the bromine atoms.
3,3’-Dichloro-1,1’-biphenyl: Similar structure but lacks the bromine atoms and has chlorine atoms at different positions.
Uniqueness
4,4’-Dibromo-3,3’-dichloro-1,1’-biphenyl is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This combination of halogens allows for a wider range of chemical modifications and applications compared to similar compounds with only one type of halogen.
Eigenschaften
CAS-Nummer |
84979-87-3 |
|---|---|
Molekularformel |
C12H6Br2Cl2 |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
1-bromo-4-(4-bromo-3-chlorophenyl)-2-chlorobenzene |
InChI |
InChI=1S/C12H6Br2Cl2/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H |
InChI-Schlüssel |
KQTQWSPTYRDSRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




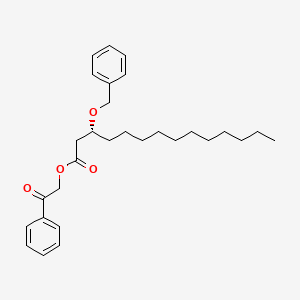
![N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide](/img/structure/B14403439.png)
